5-(4-methylphenyl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide
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Overview
Description
5-(4-methylphenyl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a trifluoromethyl group, and a hydrosulfide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylphenyl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formation of the Hydrosulfide Group: The hydrosulfide group can be introduced through a nucleophilic substitution reaction using thiol reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrosulfide group to a thiol or disulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halides, acids, or bases can be used depending on the desired substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Biology and Medicine
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to interact with microbial cell membranes.
Drug Development: It can be explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
Agriculture: The compound can be used in the formulation of pesticides or herbicides.
Electronics: It can be used in the development of electronic materials with specific conductive or semiconductive properties.
Mechanism of Action
The mechanism of action of 5-(4-methylphenyl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
- 5-(4-chlorophenyl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide
Uniqueness
- Structural Features : The presence of both the trifluoromethyl group and the hydrosulfide group in the same molecule is unique and contributes to its distinct chemical properties.
- Reactivity : The combination of functional groups allows for a wide range of chemical reactions, making it versatile for various applications.
- Applications : Its potential applications in multiple fields, including medicine, agriculture, and materials science, highlight its uniqueness compared to similar compounds.
Properties
Molecular Formula |
C17H13F3N4S |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-4-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H13F3N4S/c1-11-6-8-12(9-7-11)15-22-23-16(25)24(15)21-10-13-4-2-3-5-14(13)17(18,19)20/h2-10H,1H3,(H,23,25)/b21-10+ |
InChI Key |
CWAFVBUBJVELKE-UFFVCSGVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3C(F)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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